molecular formula C14H18N2O3 B2811712 methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate CAS No. 338978-30-6

methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate

Cat. No.: B2811712
CAS No.: 338978-30-6
M. Wt: 262.30 g/mol
InChI Key: IBGQDEGOGKCBIG-UHFFFAOYSA-N
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Description

Methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic System Synthesis

This compound is employed in the synthesis of heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-ones, and benzopyran-2-ones, highlighting its versatility as a reagent in preparing complex molecular structures with potential pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).

Synthesis of Polyfunctional Heterocyclic Systems

The compound and its analogs serve as versatile synthons for the preparation of polysubstituted heterocyclic systems. These include the synthesis of pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, demonstrating its utility in creating diverse molecular frameworks for further chemical exploration (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Non-linear Optical Materials

Investigations into the structural characterization of Schiff bases derived from similar compounds indicate potential applications in non-linear optical materials. This research underscores the importance of molecular structure in the development of materials with desirable optical properties (Nesterov et al., 2000).

Antimicrobial Activity

The synthesis and evaluation of novel derivatives have shown antimicrobial activity, indicating potential therapeutic applications. This includes the investigation of molecular docking and density functional theory (DFT) computational approaches to understand the interaction mechanisms with microbial targets (Murugavel, Velan, Kannan, & Bakthadoss, 2017).

Apoptosis Inducers in Cancer Research

Derivatives of the compound have been identified as potent apoptosis inducers in cancer research, demonstrating the ability to induce cell death in tumor cells. This highlights its potential as a lead compound in the development of new anticancer therapies (Kemnitzer et al., 2004).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate' involves the condensation of 4-methoxybenzaldehyde with dimethylamine followed by the addition of methyl acrylate. The resulting product is then purified to obtain the final compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "dimethylamine", "methyl acrylate", "sodium hydroxide", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde (1.0 equiv) and dimethylamine (1.2 equiv) in methanol and add sodium hydroxide (1.2 equiv) to the mixture. Stir the reaction mixture at room temperature for 1 hour.", "Step 2: Add methyl acrylate (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with diethyl ether.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain the final compound." ] }

CAS No.

338978-30-6

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

methyl 3-(dimethylamino)-2-[(4-methoxyphenyl)methylideneamino]prop-2-enoate

InChI

InChI=1S/C14H18N2O3/c1-16(2)10-13(14(17)19-4)15-9-11-5-7-12(18-3)8-6-11/h5-10H,1-4H3

InChI Key

IBGQDEGOGKCBIG-UHFFFAOYSA-N

SMILES

CN(C)C=C(C(=O)OC)N=CC1=CC=C(C=C1)OC

Canonical SMILES

CN(C)C=C(C(=O)OC)N=CC1=CC=C(C=C1)OC

solubility

not available

Origin of Product

United States

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